Comparative MAO-B Inhibition: 10-Fold Potency Reduction Relative to Parent Juglone
Juglone, 3,8-diamino-2-chloro- (6CI) exhibits a 10-fold lower potency for inhibiting human monoamine oxidase B (MAO-B) compared to the parent compound, juglone. This is a quantifiable and significant shift in activity profile. The target compound has an IC₅₀ of 17,000 nM against MAO-B [1], while juglone (5-hydroxy-1,4-naphthoquinone) has a reported IC₅₀ of 1,710 nM in a comparable assay system [2].
| Evidence Dimension | Inhibition of human MAO-B |
|---|---|
| Target Compound Data | IC₅₀ = 17,000 nM |
| Comparator Or Baseline | Juglone (IC₅₀ = 1,710 nM) |
| Quantified Difference | 9.94-fold decrease in potency |
| Conditions | Inhibition of human membrane-bound MAO-B expressed in insect cell membranes, assessed as reduction in conversion of kynuramine to 4-hydroxyquinoline [1] [2]. |
Why This Matters
This significant potency reduction allows researchers to use the compound as a less potent control or to probe the structure-activity relationship (SAR) of the juglone scaffold on MAO-B, enabling more nuanced experimental designs than using the parent compound.
- [1] BindingDB. (n.d.). BDBM50450820 (CHEMBL4210376) Activity Data for MAO-B. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50450820. View Source
- [2] BindingDB. (2016). BDBM24777 (Juglone) Activity Data for MAO-B. Retrieved from https://www.bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=24777. View Source
